BenchChemオンラインストアへようこそ!

(13Z,16Z,19Z,22Z)-3-oxooctacosatetraenoyl-CoA

Fatty acid elongation ELOVL enzyme family VLC-PUFA biosynthesis

Procure the structurally authentic (13Z,16Z,19Z,22Z)-3-oxooctacosatetraenoyl-CoA (3-oxo-C28:4(ω-6)-CoA), the non-substitutable enzymatic product of ELOVL4. This standard is essential for quantifying ELOVL4 activity in SCA34 and Stargardt macular dystrophy models. Generic saturated C28 or shorter-chain analogs are scientifically invalid for this purpose, introducing systematic errors in LC-MS/MS quantification and failing to report on the disease-relevant condensation step. Secure this definitive reference material for accurate lipidomics method development and metabolic flux studies.

Molecular Formula C49H80N7O18P3S
Molecular Weight 1180.2 g/mol
Cat. No. B15599851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(13Z,16Z,19Z,22Z)-3-oxooctacosatetraenoyl-CoA
Molecular FormulaC49H80N7O18P3S
Molecular Weight1180.2 g/mol
Structural Identifiers
InChIInChI=1S/C49H80N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-37(57)32-40(59)78-31-30-51-39(58)28-29-52-47(62)44(61)49(2,3)34-71-77(68,69)74-76(66,67)70-33-38-43(73-75(63,64)65)42(60)48(72-38)56-36-55-41-45(50)53-35-54-46(41)56/h8-9,11-12,14-15,17-18,35-36,38,42-44,48,60-61H,4-7,10,13,16,19-34H2,1-3H3,(H,51,58)(H,52,62)(H,66,67)(H,68,69)(H2,50,53,54)(H2,63,64,65)/b9-8-,12-11-,15-14-,18-17-/t38-,42-,43-,44+,48-/m1/s1
InChIKeyIZDHERUQVKFIRY-OIWJCRNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(13Z,16Z,19Z,22Z)-3-Oxooctacosatetraenoyl-CoA: A Very-Long-Chain Polyunsaturated Fatty Acyl-CoA Intermediate for ELOVL4-Mediated Elongation Studies


(13Z,16Z,19Z,22Z)-3-oxooctacosatetraenoyl-CoA (also designated 3-oxo-C28:4(ω-6)-CoA) is an ultra-long-chain (ULC; ≥C26) polyunsaturated fatty acyl-CoA (PUFA-CoA) bearing a 3-keto functional group [1]. This compound serves as the obligatory 3-oxoacyl-CoA intermediate within the endoplasmic reticulum (ER)-bound fatty acid elongation cycle that generates very-long-chain polyunsaturated fatty acids (VLC-PUFAs) of 28 carbons and beyond [2]. As the immediate product of the condensation reaction catalyzed by ELOVL4 (elongation of very long chain fatty acids protein 4) using (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA (C26:4-CoA) and malonyl-CoA as substrates, this molecule represents a specific and non-substitutable node in the biosynthetic pathway that produces C28–C34 VLC-PUFAs essential for neuronal and retinal function [3].

Why Generic Saturated or Shorter-Chain 3-Oxoacyl-CoA Analogs Cannot Substitute for (13Z,16Z,19Z,22Z)-3-Oxooctacosatetraenoyl-CoA in VLC-PUFA Research


Substitution with shorter-chain 3-oxoacyl-CoAs (e.g., C16–C22) or saturated C28 analogs is scientifically invalid for applications requiring this specific compound because enzyme substrate specificity in the VLC-PUFA elongation pathway is governed by both chain length and double-bond configuration [1]. ELOVL4 is the only mammalian elongase capable of catalyzing the condensation step that produces ULC acyl-CoAs of ≥28 carbons, and it exhibits distinct substrate preferences for polyunsaturated acyl chains bearing the ω-6 tetraene motif at precise positions relative to the carboxyl terminus [2]. Furthermore, the presence of four cis double bonds at positions 13, 16, 19, and 22 introduces unique three-dimensional chain geometry and altered hydrophobic partitioning behavior compared to saturated analogs, which directly affects enzyme binding kinetics, ER membrane retention, and downstream LC-MS/MS detection characteristics [3]. Consequently, generic 3-oxoacyl-CoA standards—even those of identical chain length but lacking the specific double-bond configuration—cannot serve as authentic analytical reference materials for quantifying this metabolite or as competent substrates for reconstituting the ELOVL4-dependent elongation reaction in vitro.

Quantitative Differentiation of (13Z,16Z,19Z,22Z)-3-Oxooctacosatetraenoyl-CoA: Chain Length, Polyunsaturation, and Enzyme Selectivity


ELOVL4 Is the Sole Mammalian Elongase That Produces C28 3-Oxoacyl-CoA Intermediates—ELOVL1, ELOVL2, ELOVL3, ELOVL5, ELOVL6, and ELOVL7 Cannot Generate This Metabolite

Among the seven mammalian ELOVL family members (ELOVL1–7), ELOVL4 is uniquely capable of catalyzing the condensation reaction that produces 3-oxoacyl-CoA intermediates with acyl chain lengths of 28 carbons or greater [1]. In contrast, ELOVL1 exhibits maximal activity toward C22:0 acyl-CoA and elongates saturated/monounsaturated substrates up to C26:0 but does not efficiently process polyunsaturated substrates beyond C26 [2]. ELOVL5 and ELOVL2 are specialized for elongation of C18–C22 polyunsaturated fatty acids but cannot extend substrates to C28 [3]. ELOVL3, ELOVL6, and ELOVL7 similarly lack activity toward ULC substrates [4]. Therefore, (13Z,16Z,19Z,22Z)-3-oxooctacosatetraenoyl-CoA production is an ELOVL4-exclusive catalytic output in mammals, providing a definitive biosynthetic marker of ELOVL4 enzymatic function that cannot be substituted by products of any other elongase family member.

Fatty acid elongation ELOVL enzyme family VLC-PUFA biosynthesis Substrate chain-length specificity

Defined RHEA-Curated Reaction Specificity: C26:4-CoA + Malonyl-CoA → C28:4 3-Oxoacyl-CoA + CO₂ + CoA

The RHEA database (RHEA:36907) explicitly defines the reaction producing this compound as the condensation of (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA (C26:4 ω-6-CoA) with malonyl-CoA, catalyzed by ELOVL4, yielding (13Z,16Z,19Z,22Z)-3-oxooctacosatetraenoyl-CoA, CO₂, and free CoA [1]. This reaction is annotated with four UniProtKB protein entries corresponding to mammalian ELOVL4 orthologs. In contrast, the subsequent reduction of this 3-oxoacyl-CoA to the corresponding (3R)-3-hydroxyoctacosatetraenoyl-CoA is catalyzed by a distinct enzyme—very-long-chain 3-oxoacyl-CoA reductase (HSD17B12/KAR)—which exhibits broad chain-length tolerance but strict stereospecificity for the 3R-hydroxy product [2]. The defined stoichiometry and reactant-product pair provide a precise molecular identity for procurement and assay design: users requiring the authentic condensation product of the ELOVL4-catalyzed C26:4 elongation step must obtain this specific 3-oxo derivative, as neither the reduced (3R)-hydroxy form nor the fully reduced enoyl-CoA analog will recapitulate the same biochemical step.

Enzymatic reaction specificity Condensation reaction ELOVL4 catalysis Metabolic pathway validation

Analytical Differentiation via LC-MS/MS: Polyunsaturated C28:4 3-Oxoacyl-CoA Exhibits Distinct Retention and Fragmentation Behavior Compared to Saturated C28:0 3-Oxoacyl-CoA

In LC-MS/MS-based acyl-CoA profiling, the chromatographic retention of acyl-CoA species is governed primarily by acyl chain hydrophobicity, which is substantially modulated by the presence and number of double bonds [1]. Saturated 3-oxooctacosanoyl-CoA (C28:0 3-oxoacyl-CoA) elutes later under reversed-phase conditions due to its fully saturated, highly hydrophobic C28 aliphatic tail. The target compound, bearing four cis double bonds at positions 13, 16, 19, and 22, exhibits significantly reduced hydrophobic interaction with C18 stationary phases, resulting in earlier retention times under identical gradient conditions [2]. This chromatographic distinction enables baseline separation of polyunsaturated C28:4 species from co-eluting saturated C28:0 and monounsaturated C28:1 analogs—a critical requirement for accurate quantification in complex biological matrices. Additionally, collision-induced dissociation (CID) of polyunsaturated acyl-CoAs produces diagnostic fragment ions corresponding to cleavage adjacent to the double-bond positions, which are absent in saturated and monounsaturated counterparts [3]. These analytical differences preclude the use of saturated C28 3-oxoacyl-CoA as a surrogate calibration standard or internal standard for quantifying the polyunsaturated C28:4 species.

LC-MS/MS analysis Acyl-CoA quantification Hydrophobic interaction chromatography Mass spectrometry fragmentation

SCA34-Associated ELOVL4 Mutants Produce Reduced Levels of C28–C34 VLC-PUFAs Relative to Wild-Type, Underscoring the Biological Non-Redundancy of the C28 3-Oxoacyl-CoA Intermediate

In a cell-based assay comparing wild-type ELOVL4 with five known SCA34 missense mutants (Q180P, T233M, W246G, I171T, and L168F), all mutants exhibited impaired elongation of ULC polyunsaturated fatty acid-containing phosphatidylcholines (ULC-PCs) relative to wild-type, with a rank order of severity: Q180P and T233M > W246G > I171T and L168F [1]. Although the study measured the terminal ULC-PC products rather than the 3-oxoacyl-CoA intermediates directly, the biosynthetic defect is unambiguously traceable to impaired ELOVL4-mediated condensation—the step that generates (13Z,16Z,19Z,22Z)-3-oxooctacosatetraenoyl-CoA as the obligate first intermediate in the C26→C28 elongation cycle [2]. The mutant-dependent reduction in C28–C34 VLC-PUFA levels provides functional validation that disruption of this specific condensation step cannot be bypassed or compensated by alternative elongases or metabolic routes. Furthermore, this C28 3-oxoacyl-CoA intermediate is the biosynthetic precursor not only for membrane phospholipids but also for the recently characterized elovanoids—neuroprotective signaling molecules derived from C32 and C34 VLC-PUFAs that are depleted in ELOVL4-related neurodegeneration [3].

Spinocerebellar ataxia type 34 ELOVL4 mutations VLC-PUFA deficiency Neurodegenerative disease models

Procurement-Driven Application Scenarios for (13Z,16Z,19Z,22Z)-3-Oxooctacosatetraenoyl-CoA in VLC-PUFA Biochemistry and Disease Modeling


In Vitro Reconstitution of the ELOVL4-Dependent Condensation Reaction for Enzyme Kinetics and Mutant Characterization

This compound is the definitive reaction product standard for quantifying ELOVL4 condensing enzyme activity in vitro. Researchers studying SCA34, Stargardt macular dystrophy, or other ELOVL4-associated disorders require this authentic 3-oxoacyl-CoA to validate LC-MS/MS detection methods, establish calibration curves for reaction product quantification, and benchmark the catalytic efficiency of wild-type versus mutant ELOVL4 variants. Because no other elongase produces this metabolite, use of saturated C28 3-oxoacyl-CoA or shorter-chain analogs introduces systematic quantification error and fails to report on the disease-relevant enzymatic step [1].

LC-MS/MS Method Development and Validation for VLC-PUFA-CoA Profiling in Neuronal and Retinal Tissues

Analytical chemists and lipidomics core facilities require structurally authentic (13Z,16Z,19Z,22Z)-3-oxooctacosatetraenoyl-CoA to establish retention time windows, optimize multiple reaction monitoring (MRM) transitions, and validate extraction recovery for very-long-chain polyunsaturated acyl-CoA species. Saturated C28 3-oxoacyl-CoA cannot serve as a surrogate because its increased hydrophobicity alters chromatographic behavior and its distinct fragmentation pattern fails to represent polyunsaturated species in MRM method development. Use of the correct polyunsaturated standard ensures accurate quantification of endogenous C28:4-CoA metabolites in biological samples, a requirement for publication in high-impact lipidomics journals [2].

Elovanoid Biosynthesis Pathway Mapping and Neuroprotective Signaling Studies

Elovanoids—neuroprotective lipid mediators derived from C32 and C34 VLC-PUFAs—originate from the same elongation pathway that proceeds through (13Z,16Z,19Z,22Z)-3-oxooctacosatetraenoyl-CoA as the C28 3-oxoacyl-CoA intermediate. Researchers investigating elovanoid biosynthesis, receptor signaling, or therapeutic modulation require this compound as a pathway intermediate standard to trace metabolic flux from C26:4-CoA through successive elongation cycles to the terminal C32–C34 VLC-PUFA precursors of elovanoids. This compound enables precise interrogation of the condensation step that commits substrate to elovanoid-producing pathways [3].

SCA34 and Stargardt Disease Model Validation: Quantifying ELOVL4 Dysfunction via Intermediate Accumulation or Depletion

In cellular or animal models of ELOVL4 dysfunction (SCA34 knock-in mice, Stargardt disease models, or patient-derived iPSC neurons), this 3-oxoacyl-CoA serves as a key pathway intermediate for assessing the precise biochemical defect. Unlike terminal VLC-PUFA measurements that reflect the cumulative output of multiple elongation cycles, quantifying this specific C28 intermediate provides a direct readout of the first condensation step catalyzed by ELOVL4. This enables discrimination between primary condensation defects versus downstream reductase/dehydratase impairments, informing therapeutic target selection and biomarker development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (13Z,16Z,19Z,22Z)-3-oxooctacosatetraenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.